Lanthanum hexaboride

説明

特性

IUPAC Name |

lanthanum;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.La/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDHMAYMLSYGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6La-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-21-8 | |

| Record name | Lanthanum boride (LaB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of lanthanum hexaboride discovery and synthesis

An In-depth Technical Guide to the History and Synthesis of Lanthanum Hexaboride (LaB6)

Abstract

This compound (LaB₆) is a refractory ceramic material renowned for its exceptional physical and electronic properties, most notably its low work function and high electron emissivity.[1][2] These characteristics have established it as a critical component in high-performance thermionic cathodes used in electron microscopes, X-ray tubes, and particle accelerators.[1][3] This guide provides a comprehensive overview of the historical milestones in the discovery of both lanthanum and its hexaboride compound, followed by a detailed exploration of the evolution of its synthesis methodologies. Key experimental protocols are detailed, and quantitative data are summarized to serve as a technical resource for researchers and scientists.

The Pathway to Discovery: From Hidden Element to Defined Compound

The history of this compound begins with the discovery of its constituent element, lanthanum. The subsequent identification of the LaB₆ compound and its unique crystal structure laid the groundwork for its future applications.

Discovery of Lanthanum (La)

The element Lanthanum was first identified in 1839 by Swedish chemist Carl Gustaf Mosander. While analyzing an impure sample of cerium nitrate, Mosander successfully isolated a new rare earth oxide, which he named lanthana. The name is derived from the Ancient Greek word lanthanein, meaning "to lie hidden," a nod to its previous concealment within cerium minerals.

First Synthesis and Structural Identification of LaB₆

While the exact date of the first intentional synthesis is not widely documented, the French chemist Andrieux developed a general method for preparing various metal borides, including those of the rare earths, via electrolysis of molten salts in 1929. This work represents the earliest foundational synthesis technique for this class of materials.

The definitive identification of this compound's crystal structure occurred in 1934. M. von Stackelberg and F. Neumann conducted X-ray diffraction studies that characterized the cubic crystal structure common to alkaline earth and rare earth hexaborides, including LaB₆.[4] However, it was the seminal 1951 paper by J. M. Lafferty that brought LaB₆ to the forefront of materials science.[5][6] Lafferty's investigation into the thermionic emission properties of borides revealed the exceptionally low work function and high electron emissivity of LaB₆, identifying it as a superior cathode material and catalyzing decades of research and application.[5][6][7]

Evolution of Synthesis Methodologies

The synthesis of high-purity, crystalline LaB₆ is critical for its performance. Methods have evolved from high-temperature solid-state reactions to more sophisticated techniques that offer control over particle size and morphology.

Solid-State Reaction

Solid-state reaction is one of the most common and traditional methods for producing LaB₆ powder.[3] It typically involves the high-temperature reduction of lanthanum oxide with a boron source, such as elemental boron or boron carbide.

Reaction Principle: The process relies on the diffusion of solid reactants at high temperatures. The two primary routes are borothermal reduction and carbothermal reduction.

-

Borothermal Reduction: La₂O₃ + 15B → 2LaB₆ + 3BO(g)

-

Carbothermal Reduction (using B₄C): La₂O₃ + 3B₄C → 2LaB₆ + 3CO(g)[8]

Experimental Protocol (Boron Carbide Reduction):

-

Precursor Preparation: High-purity lanthanum oxide (La₂O₃) and boron carbide (B₄C) powders are mixed, often in a stoichiometric or slightly boron-rich ratio.

-

Milling: The precursor powders are intimately mixed and particle size is reduced using high-energy ball milling to increase the reactive surface area.[7]

-

Reaction: The milled powder is placed in a graphite crucible and heated in a tube furnace. The reaction is typically carried out at temperatures between 1500°C and 1700°C for 2-4 hours under a vacuum (e.g., 133 Pa) or an inert argon atmosphere.[7][9][10]

-

Purification: The resulting product, or "clinker," is often crushed. Unreacted oxides and potential intermediate phases (like LaBO₃) are removed by leaching with acids, such as hydrochloric acid (HCl).[8]

-

Final Processing: The purified LaB₆ powder is then washed, dried, and sieved to obtain a final product with high purity (e.g., 99.22%).[8]

Molten Flux / Molten Salt Synthesis

The molten flux method allows for the growth of LaB₆ crystals at lower temperatures than solid-state reactions by using a molten medium to dissolve the precursors and facilitate crystallization upon cooling.[11] This technique is particularly useful for producing single crystals or nanoparticles.

Reaction Principle: Reactants are dissolved in a low-melting-point metal (e.g., Aluminum) or a salt eutectic (e.g., LiCl/KCl). The flux acts as a solvent, enabling the reaction and subsequent precipitation of LaB₆ crystals.[11][12]

Experimental Protocol (Molten Salt Route):

-

Precursor Preparation: Lanthanum chloride (LaCl₃) and sodium borohydride (NaBH₄) are used as the lanthanum and boron sources, respectively. A eutectic mixture of salts, such as Lithium Chloride (LiCl) and Potassium Chloride (KCl), serves as the flux.[12]

-

Reaction: The reactants and the salt flux are placed in an inert crucible (e.g., alumina or graphite) and heated under an argon atmosphere. The temperature is raised to between 600°C and 800°C and held for several hours.[12] At these temperatures, the salt is molten, and the reaction proceeds in the liquid phase.

-

Crystallization & Cooling: The furnace is slowly cooled to allow for the crystallization and growth of LaB₆ particles within the salt matrix.

-

Purification: After cooling to room temperature, the solidified salt matrix is dissolved using a suitable solvent, typically deionized water.

-

Final Processing: The LaB₆ crystals or nanoparticles are collected by filtration or centrifugation, washed repeatedly (e.g., with ethanol) to remove any residual salt, and then dried. This method can yield nanoparticles with sizes ranging from 50 to 100 nm.[12]

Physicochemical and Electronic Properties

The utility of LaB₆ is defined by a unique combination of thermal, mechanical, and electronic properties. The data below are compiled from various sources and represent commonly cited values.

| Property | Value | Notes / Conditions |

| Chemical Formula | LaB₆ | |

| Molar Mass | 203.78 g/mol | [1] |

| Appearance | Intense purple-violet solid | [1][2] |

| Crystal Structure | Cubic (CaB₆ type) | [1][13] |

| Density | ~4.72 g/cm³ | [1][13] |

| Melting Point | 2210 °C (2483 K) | [1][2] |

| Mohs Hardness | 9.5 | [1][2] |

| Work Function (Φ) | ~2.5 - 2.66 eV | A lower value indicates easier electron emission.[1][5][7] |

| Electrical Resistivity | ~15 µΩ·cm | At room temperature. |

| Superconductivity | Transition at 0.45 K | [1][2] |

| Solubility | Insoluble in water and HCl | [1][2] |

Conclusion

From its origins as a "hidden" element, this compound has emerged as a cornerstone material in electron emission technology. The historical progression from its initial synthesis and structural determination to the pivotal discovery of its thermionic properties by Lafferty has paved the way for its widespread use. Modern synthesis techniques, including solid-state reactions and molten flux methods, have enabled the production of high-purity LaB₆ in various forms, from bulk powders to nanocrystals, tailored for advanced applications. Its exceptional combination of a low work function, high melting point, and mechanical hardness ensures its continued relevance and importance in scientific instrumentation and high-temperature engineering.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. preciseceramic.com [preciseceramic.com]

- 3. QSAM - Brief introduction of this compound (LaB6) [qsrarematerials.com]

- 4. researchgate.net [researchgate.net]

- 5. materialinterface.com [materialinterface.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. matec-conferences.org [matec-conferences.org]

- 8. jim.org.cn [jim.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Theoretical Principles of Thermionic Emission in Lanthanum Hexaboride (LaB6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles governing thermionic emission in Lanthanum Hexaboride (LaB6), a material of significant interest for high-performance electron emitters. The content delves into the fundamental physics, presents key quantitative data, outlines experimental methodologies for characterization, and visualizes the underlying concepts.

Core Theoretical Principles

Thermionic emission is the process by which thermally excited electrons gain sufficient energy to overcome the surface potential barrier of a material and escape into the vacuum. In LaB6, this phenomenon is particularly efficient due to its unique electronic and crystallographic properties.

The Richardson-Dushman Equation

The current density (J) of thermionically emitted electrons is described by the Richardson-Dushman equation. This fundamental relationship connects the emission current to the material's work function and its absolute temperature.[1][2]

J = AGT2e(-Φ/kBT)

Where:

-

J is the emission current density (A/m2).

-

AG is the Richardson constant, theoretically given as A0 = 4πmekB2/h3 ≈ 1.2 x 106 A/m2K2 , where m is the electron mass, e is the electron charge, kB is the Boltzmann constant, and h is Planck's constant. In practice, AG is often treated as an empirical constant that can vary with the material.

-

T is the absolute temperature of the emitter (K).

-

Φ is the work function of the material (eV), representing the minimum energy required for an electron to escape from the surface.

-

kB is the Boltzmann constant (8.617 x 10-5 eV/K).

The Role of the Work Function (Φ)

The work function is a critical parameter in thermionic emission, as it appears in the exponential term of the Richardson-Dushman equation. A lower work function results in a significantly higher emission current density at a given temperature. LaB6 is highly valued as a thermionic emitter due to its relatively low work function.[3][4]

The work function of LaB6 is not a single, fixed value but is influenced by several factors:

-

Crystallographic Orientation: The work function of single-crystal LaB6 is anisotropic, meaning it varies depending on the crystallographic face from which the electrons are emitted. This is due to the different atomic arrangements and surface dipoles on each crystal plane.

-

Surface Stoichiometry: The ratio of Lanthanum to Boron atoms at the surface can affect the work function. Variations in stoichiometry can alter the surface electronic structure and, consequently, the emission properties.[4]

-

Surface Contamination: The presence of adsorbed species, such as oxygen, on the LaB6 surface can significantly increase the work function and degrade emission performance. Therefore, maintaining a high vacuum environment is crucial for optimal operation.

Crystal and Electronic Structure of LaB6

This compound possesses a simple cubic crystal structure with a lattice of boron octahedra and lanthanum atoms located at the corners of the unit cell.[5][6] This structure gives rise to a unique electronic band structure that is favorable for thermionic emission.

The bonding in LaB6 is a combination of covalent, ionic, and metallic bonds.[7] The strong covalent bonds within the boron framework provide the material with its high melting point and mechanical stability. The lanthanum atoms donate their valence electrons to the boron cage, resulting in a high density of free electrons available for conduction and emission. This "sea" of electrons, coupled with the low work function, is the primary reason for LaB6's excellent thermionic emission characteristics.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to its thermionic emission properties, compiled from various experimental and theoretical studies.

Table 1: General Properties of LaB6

| Property | Value |

| Crystal Structure | Simple Cubic |

| Melting Point | ~2210 °C |

| Density | ~4.7 g/cm³ |

Table 2: Thermionic Emission Properties of LaB6

| Parameter | Value | Notes |

| Work Function (Φ) | 2.25 - 2.93 eV | Varies with crystal orientation, surface condition, and measurement technique.[4][8] |

| Richardson Constant (AG) | 29 - 82 A/cm2K2 | Experimental values often differ from the theoretical A0.[4] |

| Operating Temperature | 1400 - 1700 °C | Typical range for achieving high emission currents. |

| Emission Current Density | > 10 A/cm2 | At typical operating temperatures. |

Table 3: Work Function of Single-Crystal LaB6 by Crystallographic Orientation

| Crystal Plane | Work Function (Φ) (eV) | Richardson Constant (AG) (A/cm2K2) |

| (100) | 2.86 ± 0.03 | 82 |

| (110) | 2.68 ± 0.03 | 57 |

| (111) | 3.4 ± 0.2 | 71 |

Source: C. Oshima, E. Bannai, T. Tanaka, and S. Kawai, J. Appl. Phys. 48, 3925 (1977).[4]

Experimental Protocols

The characterization of the thermionic emission properties of LaB6 involves several key experiments. The following sections provide an overview of the methodologies for these experiments.

Work Function and Richardson Constant Measurement via Richardson Plot

This method is a cornerstone for characterizing thermionic emitters. It involves measuring the emission current density as a function of temperature and analyzing the data using a rearranged form of the Richardson-Dushman equation.

Methodology:

-

Sample Preparation:

-

A single crystal or polycrystalline LaB6 sample is mounted as the cathode in a high-vacuum chamber.

-

The surface of the LaB6 cathode is cleaned to remove contaminants. This is typically achieved by flash heating the sample to a high temperature (e.g., >1500 °C) in a high vacuum environment (<10-7 Torr).

-

-

Experimental Setup:

-

The LaB6 cathode is placed in a diode configuration with a collector anode. A guard ring may be used to ensure a uniform electric field and accurate measurement of the emission from a well-defined area.[4]

-

The cathode is resistively heated, and its temperature is measured accurately using a pyrometer or a thermocouple.

-

A variable power supply is used to control the cathode temperature.

-

A picoammeter is connected to the anode to measure the emitted electron current.

-

A high voltage is applied between the cathode and anode to ensure that the measured current is the saturation current (i.e., not limited by space charge).

-

-

Data Acquisition:

-

The vacuum chamber is evacuated to a pressure of at least 10-7 Torr to minimize surface contamination during the experiment.

-

The cathode is heated to a series of stable temperatures within its operating range.

-

At each temperature, the saturation emission current (Isat) is measured.

-

The emitting area (A) of the cathode is accurately determined. The current density is then calculated as J = Isat / A.

-

-

Data Analysis (Richardson Plot):

-

The Richardson-Dushman equation is rearranged into a linear form: ln(J/T2) = ln(AG) - (Φ/kB)(1/T)

-

A graph of ln(J/T2) versus 1/T is plotted. This is known as a Richardson plot.

-

The resulting data points should form a straight line.

-

The work function (Φ) can be determined from the slope of the line: Slope = -Φ/kB .

-

The Richardson constant (AG) can be determined from the y-intercept of the line: y-intercept = ln(AG) .

-

Surface Characterization Techniques

To understand the influence of surface properties on thermionic emission, various surface-sensitive techniques are employed before and after emission experiments.

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the atoms on the LaB6 surface, allowing for the assessment of stoichiometry and the detection of contaminants.[5][6]

-

Low-Energy Electron Diffraction (LEED): Provides information about the crystallographic structure of the surface, confirming the orientation of single crystals and observing any surface reconstruction.

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the LaB6 cathode, revealing features such as grain boundaries in polycrystalline samples and any changes due to operation.[8]

-

Auger Electron Spectroscopy (AES): Another technique for determining the elemental composition of the surface with high spatial resolution.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the thermionic emission in LaB6.

Caption: The process of thermionic emission in LaB6.

Caption: Workflow for determining work function and Richardson constant.

References

- 1. electricrocket.org [electricrocket.org]

- 2. LaB6 Elements Hollow Cathode Emitter for Thermionic Emission | INNOVACERA [innovacera.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. epaper.kek.jp [epaper.kek.jp]

- 7. electricrocket.org [electricrocket.org]

- 8. osti.gov [osti.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Band Structure and Density of States of Lanthanum Hexaboride (LaB₆)

Abstract

This compound (LaB₆) is a refractory ceramic material renowned for its exceptional properties, including a low work function, high melting point, and excellent chemical stability.[1] These characteristics make it a critical component in high-performance thermionic emitters, such as those found in electron microscopes and electron lithography systems.[1] A thorough understanding of its electronic band structure and density of states (DOS) is paramount for optimizing its performance in existing applications and exploring new technological frontiers. This guide provides a comprehensive overview of the electronic properties of LaB₆, integrating theoretical calculations with experimental findings from advanced spectroscopic techniques. We present quantitative data in a structured format, detail key experimental methodologies, and provide visualizations to elucidate the fundamental relationships governing its electronic behavior.

Introduction to this compound (LaB₆)

This compound is an inorganic compound that crystallizes in a simple cubic structure with the space group Pm-3m.[2][3] This structure consists of a network of boron octahedra with lanthanum atoms situated at the center of the cubic unit cell.[1] The unique arrangement of atoms and the nature of the chemical bonding—a combination of covalent, ionic, and metallic interactions—give rise to its remarkable physical and electronic properties.[4] LaB₆ is a d-band metal and is distinguished from other rare-earth hexaborides by the absence of f-bands near the Fermi level, making it a valuable model system for studying the electronic structure of this class of materials.[5][6] Its low work function, typically in the range of 2.1 to 2.8 eV, is a direct consequence of its electronic structure and is the primary reason for its widespread use as a high-efficiency electron emitter.[2][7][8]

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In LaB₆, the valence electrons from the lanthanum atom are transferred to the boron sublattice, resulting in a metallic character.[1]

Theoretical calculations, primarily based on Density Functional Theory (DFT), and experimental techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) have been instrumental in mapping the band structure of LaB₆.[4][9] The key features of the band structure are:

-

Valence Bands: The lower valence bands are predominantly composed of B 2s and 2p states, forming the covalent framework of the B₆ octahedra.[10]

-

Conduction Bands: The conduction bands are primarily of La 5d character, with some hybridization with B 2p states.[11]

-

Fermi Surface: The Fermi surface, which separates occupied from unoccupied states, is characterized by large electron pockets centered at the X points of the Brillouin zone.[12][13] De Haas-van Alphen (dHvA) effect measurements have confirmed the topology of the Fermi surface, revealing it to be multiply connected.[12][13]

The band that crosses the Fermi level is crucial for its metallic behavior and electron emission properties. The dispersion of this band around the Fermi level determines the effective mass of the charge carriers.

Density of States (DOS)

The density of states (DOS) represents the number of available electronic states at a given energy level. For LaB₆, the DOS provides insight into the nature of its chemical bonding and its metallic properties.

-

The DOS near the Fermi level has significant contributions from both La 5d and B 2p orbitals, indicating a strong hybridization between them.[10][11]

-

The non-zero DOS at the Fermi level is a hallmark of its metallic nature.

-

The features in the DOS at lower energies correspond to the bonding and non-bonding states within the boron cages.

The shape and magnitude of the DOS at the Fermi level are critical parameters that influence various physical properties, including electrical conductivity and thermionic emission.

Quantitative Data Summary

The following table summarizes key quantitative data for LaB₆, compiled from various experimental and theoretical studies.

| Property | Value | Method of Determination | Reference(s) |

| Crystal Structure | Simple Cubic | X-ray Diffraction | [2][3] |

| Space Group | Pm-3m | X-ray Diffraction | [2][3] |

| Lattice Parameter (a) | ~4.15 Å | X-ray Diffraction | [2][14][15] |

| Work Function (Φ) | 2.1 - 2.8 eV (surface dependent) | Thermionic Emission, Photoelectron Emission | [2][7][8] |

| Electron Density | 1.39 x 10²² cm⁻³ | de Haas-van Alphen Effect | [13] |

| Superconducting Transition Temp. (Tc) | 0.45 K | Electrical Resistivity, Magnetic Susceptibility | [1] |

Experimental Protocols

A fundamental understanding of the electronic structure of LaB₆ has been achieved through sophisticated experimental techniques. Below is a detailed methodology for one of the most powerful techniques, Angle-Resolved Photoemission Spectroscopy (ARPES).

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a direct experimental technique to observe the electronic band structure of crystalline solids.[5]

Objective: To measure the kinetic energy and emission angle of photoelectrons emitted from the sample surface upon irradiation with high-energy photons. This allows for the direct mapping of the occupied electronic states in momentum space.

Methodology:

-

Sample Preparation:

-

A high-quality single crystal of LaB₆ is required.

-

The crystal is cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ Torr) to expose a clean, atomically flat surface. This is crucial to minimize surface contamination which can obscure the intrinsic electronic structure.[5]

-

The sample is mounted on a goniometer that allows for precise control of its orientation (polar and azimuthal angles) relative to the incident photon beam and the electron analyzer.

-

-

Photon Source:

-

Photoemission Process:

-

The sample is irradiated with the monochromatic photon beam.

-

According to the photoelectric effect, electrons in the material absorb photons and, if the photon energy is sufficient to overcome the work function (Φ) of the material, are emitted into the vacuum.

-

-

Electron Energy and Angle Analysis:

-

The emitted photoelectrons are collected by a hemispherical electron energy analyzer.

-

The analyzer measures the kinetic energy (E_kin) of the photoelectrons as a function of their emission angle (θ, φ).

-

-

Data Analysis and Interpretation:

-

The binding energy (E_B) of the electron in the solid is determined using the relation: E_B = hν - Φ - E_kin.

-

The in-plane momentum (k_∥) of the electron is calculated from its kinetic energy and emission angle.

-

By systematically varying the emission angle, a 2D map of the electron intensity as a function of binding energy and momentum is generated, which directly represents the band structure of the material.

-

Visualizations

Logical Relationship of Electronic Properties

The following diagram illustrates the logical flow from the fundamental crystal structure of LaB₆ to its macroscopic electronic properties.

Caption: Logical flow from crystal structure to electronic properties of LaB₆.

Experimental Workflow for ARPES

This diagram outlines the typical experimental workflow for an Angle-Resolved Photoemission Spectroscopy (ARPES) measurement.

Caption: Experimental workflow for Angle-Resolved Photoemission Spectroscopy (ARPES).

References

- 1. preciseceramic.com [preciseceramic.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. mp-2680: LaB6 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. [2012.02863] Bulk Electronic Structure of this compound (LaB6) by Hard X-ray Angle-Resolved Photoelectron Spectroscopy [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. de Haas-van Alphen effect and the Fermi surface of LaB6 [escholarship.org]

- 13. journals.jps.jp [journals.jps.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. arxiv.org [arxiv.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Lanthanum Hexaboride Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of lanthanum hexaboride (LaB₆) nanoparticles. LaB₆ nanoparticles are attracting significant attention across various scientific and industrial fields due to their unique properties, including high electron emissivity, strong absorption in the near-infrared (NIR) region, and excellent thermal and chemical stability. This document details various synthesis methodologies, provides thorough characterization protocols, and presents quantitative data to facilitate comparative analysis.

Synthesis of this compound Nanoparticles

Several methods have been developed for the synthesis of LaB₆ nanoparticles, each offering distinct advantages in terms of particle size control, purity, and scalability. The most common methods include mechanochemical synthesis, melt-assisted synthesis, sonochemical synthesis, and sol-gel methods.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and form nanoparticles. This room-temperature process offers advantages such as control over purity and particle size, a versatile experimental setup, and ease of procedure.

Experimental Protocol:

-

Precursor Mixing: Lanthanum oxide (La₂O₃), boron oxide (B₂O₃), and magnesium (Mg) powders are mixed in a stoichiometric ratio.

-

Milling: The powder mixture is placed in a high-energy ball mill. Milling is typically performed for 5 to 12 hours with a ball-to-powder weight ratio of 10:1 to 18:1.[1] A process control agent (PCA), such as 0.5 wt% of a suitable organic substance, can be added to prevent excessive agglomeration.[1]

-

Purification: The as-synthesized product contains MgO as a byproduct and may have iron contamination from the milling vial and balls. These impurities are removed by leaching with hydrochloric acid (e.g., 3.6-4 M HCl) under ultrasonic stirring.[1]

-

Washing and Drying: The purified LaB₆ nanoparticles are then repeatedly washed with distilled water and centrifuged to remove residual acid and salts. Finally, the nanoparticles are dried to obtain a fine powder.

Melt-Assisted Synthesis

Melt-assisted synthesis involves the reaction of precursors in a molten salt medium, which acts as a solvent and facilitates the reaction at lower temperatures than traditional solid-state methods. This method has been successfully used to produce both LaB₆ nanoparticles and nanocubes.[2]

Experimental Protocol:

-

Precursor and Salt Mixture: Lanthanum chloride (LaCl₃) and sodium borohydride (NaBH₄) are used as reactants. These are mixed with a salt medium, such as a eutectic mixture of sodium chloride (NaCl) and potassium chloride (KCl) or zinc powder.[2]

-

Reaction: The mixture is placed in a crucible and heated in a tube furnace to 700°C for 2 hours under an argon atmosphere.[2]

-

Cooling and Purification: After the reaction, the furnace is cooled to room temperature. The product is then washed with distilled water and ethanol to remove the salt matrix and any unreacted precursors.

-

Drying: The final LaB₆ nanoparticles are dried in an oven.

The choice of molten salt can influence the morphology of the final product. Using a NaCl-KCl mixture tends to produce nanoparticles, while a zinc melt can lead to the formation of regular cubes.[2]

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of acoustic cavitation to initiate and promote chemical reactions. The implosion of bubbles in a liquid medium generates localized hot spots with extremely high temperatures and pressures, providing the energy for the synthesis of nanoparticles.

Experimental Protocol:

-

Precursor Solution: Lithium borohydride (LiBH₄) and lanthanum carbonate (La₂(CO₃)₃) are used as precursors.[3][4] These are suspended in a solvent such as tetrahydrofuran (THF).[3][4]

-

Sonication: The precursor suspension is subjected to high-intensity ultrasound irradiation. The sonication process drives the reaction between the precursors.

-

Control of Particle Size: The addition of a small amount of hydrochloric acid (HCl) during the synthesis can be used to control the thickness of the resulting crystals.[3][4]

-

Purification and Annealing: The resulting product, which may be an amorphous boron/lanthanum/oxygen composite, is collected and can be annealed at high temperatures (up to 1900 K) to form crystalline LaB₆ nanoparticles.[3]

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gel. While a direct sol-gel synthesis for pure LaB₆ nanoparticles is less common, this method has been effectively used to disperse pre-synthesized LaB₆ nanoparticles within a silica (SiO₂) matrix to form thin films with desirable optical properties.[4]

Experimental Protocol for LaB₆-SiO₂ Thin Film Preparation:

-

Stabilization of LaB₆ Nanoparticles: A dispersion of LaB₆ nanoparticles is prepared in water and stabilized using a surfactant such as cetyltrimethylammonium bromide (CTAB).[4] The stabilized dispersion is then dried.

-

Sol-Gel Reaction Mixture: The dried, stabilized LaB₆ nanoparticles are redispersed in a small amount of water and mixed with tetraethoxysilane (TEOS), ethanol, and a small amount of acid to catalyze the sol-gel reaction.[4]

-

Thin Film Deposition: The reaction mixture is then deposited onto a substrate, for example, by spin-coating, to produce a thin film.

-

Annealing: The coated substrate is annealed to complete the formation of the silica matrix and embed the LaB₆ nanoparticles.

Characterization of this compound Nanoparticles

A comprehensive characterization of LaB₆ nanoparticles is crucial to understand their physical and chemical properties and to ensure their suitability for specific applications. The following are key characterization techniques and their typical experimental protocols.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the synthesized LaB₆ nanoparticles.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried LaB₆ nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The XRD pattern is typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The scan is performed over a 2θ range of 20° to 90° with a step size of 0.02°.

-

Data Analysis: The obtained diffraction peaks are compared with the standard JCPDS card for LaB₆ (e.g., JCPDS No. 34-0427) to confirm the crystal structure and phase purity. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

-

Sample Preparation (TEM): A small amount of the LaB₆ nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication. A drop of the dispersion is then placed onto a carbon-coated copper grid and allowed to dry.

-

Sample Preparation (SEM): The nanoparticle powder is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.

-

Imaging: The prepared samples are then imaged using a TEM or SEM instrument. TEM provides high-resolution images of individual nanoparticles, allowing for detailed morphological analysis and the measurement of lattice fringes in high-resolution TEM (HRTEM). SEM provides information on the surface topography and morphology of the nanoparticle agglomerates.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to investigate the optical properties of LaB₆ nanoparticles, particularly their characteristic strong absorption in the near-infrared region due to localized surface plasmon resonance (LSPR).

Experimental Protocol:

-

Sample Preparation: A dilute and stable dispersion of the LaB₆ nanoparticles is prepared in a suitable solvent (e.g., water or ethanol).

-

Data Acquisition: The absorption spectrum of the dispersion is recorded using a UV-Vis-NIR spectrophotometer over a wavelength range of typically 200 to 2500 nm. A cuvette containing the pure solvent is used as a reference to obtain the baseline.

-

Data Analysis: The position and shape of the LSPR peak provide information about the size, shape, and aggregation state of the nanoparticles. The peak position is known to red-shift with increasing particle size.[5]

Quantitative Data Summary

The properties of LaB₆ nanoparticles are highly dependent on the synthesis method employed. The following tables summarize key quantitative data from different synthesis routes.

Table 1: Particle Size of LaB₆ Nanoparticles from Different Synthesis Methods

| Synthesis Method | Precursors | Particle Size (nm) | Reference |

| Mechanochemical | La₂O₃, B₂O₃, Mg | 53 - 100 | [1] |

| Melt-Assisted | LaCl₃, NaBH₄ in NaCl-KCl | ~8 (primary), ~30 (agglomerates) | [2] |

| Melt-Assisted | LaCl₃, NaBH₄ in Zinc | 100 - 300 (cubes) | [2] |

| Sonochemical | LiBH₄, La₂(CO₃)₃ | 20 - 200 | [3][4] |

| Sonochemical | LaCl₃, water | 3 - 5 (amorphous precursor) | [3][4] |

Table 2: Characterization Data of LaB₆ Nanoparticles

| Characterization Technique | Property | Typical Values/Observations | Reference |

| XRD | Crystal Structure | Cubic (Pm-3m space group) | [2] |

| XRD | Lattice Constant (a) | ~4.156 Å | [2] |

| TEM | Morphology | Nanoparticles, Nanocubes | [2][6] |

| UV-Vis-NIR | LSPR Peak | ~1000 nm (can be tuned with size and doping) | [5][7] |

| --- | Purity | >99% after purification | [1] |

Visualizing Experimental Workflows

To provide a clearer understanding of the synthesis and characterization processes, the following diagrams illustrate the key experimental workflows.

Mechanochemical Synthesis Workflow

Caption: Workflow for mechanochemical synthesis of LaB₆ nanoparticles.

Characterization Workflow

Caption: General workflow for the characterization of LaB₆ nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. research.itu.edu.tr [research.itu.edu.tr]

- 4. Uniform dispersion of this compound nanoparticles in a silica thin film: synthesis and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Moving the Plasmon of LaB6 from IR to Near-IR via Eu-Doping - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of Single-Crystal LaB₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum hexaboride (LaB₆) is a refractory ceramic material renowned for its exceptional physical properties, including a high melting point (2210 °C), extreme hardness, low work function, and high electron emissivity.[1][2] These characteristics make it a critical component in various high-technology applications, such as hot cathodes in electron microscopes, X-ray tubes, and electron beam lithography systems.[1] The remarkable properties of LaB₆ are intrinsically linked to its unique crystal structure. A thorough understanding of its crystallographic parameters is therefore essential for optimizing its performance in existing applications and for the development of new materials. While its direct application in drug development is not conventional, the analytical techniques and principles of structural analysis are broadly applicable in pharmaceutical sciences for characterizing active pharmaceutical ingredients (APIs) and excipients.

This technical guide provides a comprehensive overview of the crystal structure of single-crystal LaB₆, details the experimental protocols for its analysis, and presents key crystallographic data in a structured format.

Crystallographic Data of LaB₆

The crystal structure of this compound is well-characterized. It crystallizes in the cubic system with the space group Pm-3m.[2][3] The structure consists of a three-dimensional framework of boron octahedra with the lanthanum atoms situated in the interstitial spaces.[3]

Table 1: Crystallographic Data for Single-Crystal LaB₆

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Pm-3m | [2][4] |

| Lattice Parameter (a) | 4.1549 (1) Å | [5] |

| Unit Cell Volume | 71.72 ų | [2] |

| Density (calculated) | 4.72 g/cm³ | [1] |

| Z (formula units/unit cell) | 1 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

| Atom | Wyckoff Position | x | y | z | Occupancy | B_iso (Ų) |

| La | 1a | 0 | 0 | 0 | 1 | 0.45 |

| B | 6f | 0.1991 (9) | 0.5 | 0.5 | 1 | 0.40 |

Table 3: Key Bond Lengths

| Bond | Bond Length (Å) | Reference |

| La-B | 3.0522 | [5] |

| B-B (intra-octahedral) | 1.76 | [2] |

| B-B (inter-octahedral) | 1.66 | [2] |

Experimental Protocols

Single-Crystal Growth: Floating Zone Method

High-quality single crystals of LaB₆ are essential for accurate structural analysis. The floating zone (FZ) method is a common technique for growing large, pure single crystals of refractory materials like LaB₆.[6]

Methodology:

-

Preparation of the Feed Rod: A polycrystalline rod of LaB₆ is prepared by pressing and sintering high-purity LaB₆ powder.

-

Mounting: The feed rod and a seed crystal (if available, for controlled orientation) are mounted vertically in the FZ furnace.

-

Zone Melting: A small section of the feed rod is heated and melted using a high-intensity lamp or an induction coil, creating a molten zone.

-

Crystal Growth: The molten zone is moved along the feed rod. As the molten zone moves, the material behind it cools and solidifies, crystallizing onto the seed crystal, ideally forming a single crystal.

-

Control of Growth Parameters: The quality of the resulting single crystal is highly dependent on the growth parameters, such as the growth rate (typically a few mm/h), the rotation of the feed rod and the seed crystal, and the temperature of the molten zone.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystal.

Methodology:

-

Crystal Selection and Mounting: A small, high-quality single crystal of LaB₆ (typically < 0.5 mm in all dimensions) is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations. For a cubic system like LaB₆, a full sphere of data is often collected to ensure high redundancy and accurate intensity measurements.

-

Data Reduction: The collected diffraction images are processed to extract the intensities and positions of the diffraction spots. This process includes background correction, integration of spot intensities, and correction for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods, where the atomic positions, displacement parameters, and other crystallographic parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction is a powerful technique for phase identification and for refining the crystal structure of polycrystalline materials. The Rietveld method is a full-profile analysis technique used to refine the crystal structure from powder diffraction data.

Methodology:

-

Sample Preparation: A finely ground powder of the LaB₆ sample is prepared to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. A diffraction pattern is collected over a wide 2θ range (e.g., 10-120°) with a defined step size and counting time per step.

-

Rietveld Refinement: The collected powder diffraction pattern is analyzed using Rietveld refinement software. The refinement process involves minimizing the difference between the observed diffraction profile and a calculated profile based on a structural model. The parameters refined include lattice parameters, atomic positions, site occupancies, and profile parameters that account for instrumental and sample-related broadening.

Visualizations

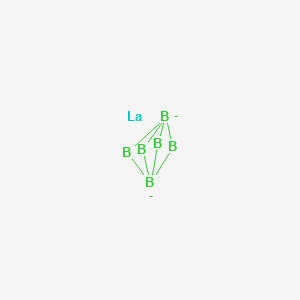

Crystal Structure of LaB₆

Caption: A 2D representation of the LaB₆ unit cell showing the central Lanthanum atom coordinated by a cage of Boron atoms forming an octahedron.

Experimental Workflow for LaB₆ Crystal Structure Analysis

Caption: A flowchart illustrating the experimental workflow for the synthesis and crystal structure analysis of single-crystal LaB₆.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Physical Properties of Lanthanum Hexaboride (LaB6)

This guide provides a comprehensive overview of the core physical properties of this compound (LaB₆), a material of significant interest in various high-technology applications due to its unique electronic and refractory characteristics. The information is presented to be accessible to researchers, scientists, and professionals in drug development who may utilize advanced instrumentation that relies on LaB₆ components.

Introduction

This compound (LaB₆) is a refractory ceramic material known for its exceptional combination of a low work function, high electron emissivity, high melting point, and remarkable hardness.[1][2] These properties make it an ideal material for use in thermionic cathodes (hot cathodes), which are critical components in scientific instruments such as scanning electron microscopes (SEMs), transmission electron microscopes (TEMs), and electron beam lithography systems.[3][4] Its stability in a vacuum and resistance to cathode poisoning further enhance its utility in these applications.[1][2]

Crystal Structure

This compound crystallizes in a simple cubic structure with the space group Pm-3m.[5][6] The crystal lattice consists of a three-dimensional network of boron octahedra, with lanthanum atoms situated in the interstitial spaces at the corners of the unit cell.[3][7] This arrangement is crucial to its electronic properties, as the lanthanum atom donates electrons to the boron cage, leading to a low work function.[7]

Caption: Crystal structure of this compound (LaB₆).

Quantitative Physical Properties

The fundamental physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Crystallographic and Electronic Properties

| Property | Value |

| Crystal System | Cubic |

| Space Group | Pm-3m[5][6] |

| Lattice Parameter, a | 4.15 Å[8] |

| Work Function | 2.36 - 2.91 eV[9][10] |

| Richardson Constant | 120 A/(cm²·K²)[10] |

| Electrical Resistivity (20°C) | ~15 µΩ·cm[11] |

| Superconducting Transition Temp. | 0.45 K[2][7] |

Table 2: Thermal and Mechanical Properties

| Property | Value |

| Melting Point | 2210 °C[2][7] |

| Coefficient of Thermal Expansion | 6.2 x 10⁻⁶ K⁻¹ (20-900°C)[11] |

| Thermal Conductivity (20°C) | 47 W/(m·K)[11] |

| Mohs Hardness | 9.5[2][7] |

| Vickers Hardness (Hv 0.5 GPa) | 28 GPa[4] |

Table 3: General Physical and Chemical Properties

| Property | Value/Description |

| Molar Mass | 203.78 g/mol [2] |

| Density | 4.72 g/cm³[2] |

| Appearance | Intense purple-violet solid[2] |

| Solubility | Insoluble in water and hydrochloric acid[2][7] |

| Chemical Stability | Stable in vacuum; oxidizes in air at 600-700°C.[1][7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of LaB₆ are outlined below.

Work Function Measurement: Thermionic Emission Method

The thermionic emission method is a common technique to determine the work function of materials at high temperatures.

Protocol:

-

Sample Preparation: A single crystal or sintered rod of LaB₆ is placed in a high-vacuum chamber as the cathode.

-

Heating: The LaB₆ sample is heated to a series of high temperatures (typically >1400 K).

-

Emission Current Measurement: At each temperature, the emitted electron current (thermionic current) is measured by a collector (anode) held at a positive potential relative to the cathode.

-

Data Analysis: The relationship between the emission current density (J), the temperature (T), and the work function (Φ) is described by the Richardson-Dushman equation: J = AGT² exp(-Φ/kBT) where AG is the Richardson constant and kB is the Boltzmann constant.

-

Richardson Plot: A "Richardson plot" of ln(J/T²) versus 1/T is created. The slope of this plot is proportional to the work function (-Φ/kB), and the y-intercept is related to the Richardson constant.[4]

Caption: Workflow for work function measurement via thermionic emission.

Electrical Resistivity Measurement: Four-Probe Method

The four-probe method is a standard technique for measuring the electrical resistivity of semiconducting and conducting materials, which minimizes the influence of contact resistance.[2][12]

Protocol:

-

Sample Preparation: A flat, polished sample of LaB₆ with a uniform thickness is prepared.

-

Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the sample surface.[13]

-

Current Application: A constant DC current (I) is passed through the two outer probes.[14]

-

Voltage Measurement: The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.[14]

-

Resistivity Calculation: The sheet resistance (Rₛ) is first calculated. For a thin sample, Rₛ = (π/ln(2)) * (V/I). The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the sample thickness (t): ρ = Rₛ * t. Geometric correction factors may be necessary depending on the sample size and probe placement.[2][12]

Caption: Workflow for the four-probe electrical resistivity measurement.

Hardness Measurement: Vickers Microhardness Test

The Vickers hardness test is a widely used method for determining the hardness of ceramic materials.[7][9]

Protocol:

-

Sample Preparation: The LaB₆ sample is polished to a smooth, flat surface.

-

Indentation: A square-based pyramidal diamond indenter is pressed into the sample surface with a specific load (force) for a set duration (e.g., 10-15 seconds).[7]

-

Diagonal Measurement: After the indenter is removed, the lengths of the two diagonals of the resulting indentation are measured using a calibrated microscope.[3]

-

Hardness Calculation: The Vickers hardness (HV) is calculated using the formula: HV = (2 * F * sin(136°/2)) / d² where F is the applied force and d is the average length of the two diagonals.

Optical Properties

Nanostructured LaB₆ powders exhibit interesting optical properties, particularly strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This is attributed to surface plasmon resonance. This property makes LaB₆ nanoparticles suitable for applications such as solar control window films, where they can block infrared radiation while allowing visible light to pass through.

Conclusion

This compound possesses a unique set of fundamental physical properties that make it an indispensable material in various scientific and technological fields. Its low work function and high thermal stability are key to its use in high-performance electron emitters, while its hardness and chemical inertness ensure longevity and reliability. The experimental protocols outlined provide a basis for the characterization and quality control of LaB₆ materials for advanced applications.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Four Point Probe Measurement Explained [suragus.com]

- 3. store.astm.org [store.astm.org]

- 4. researchgate.net [researchgate.net]

- 5. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ggsceramic.com [ggsceramic.com]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. preciseceramic.com [preciseceramic.com]

- 10. Hardness Testing of Ceramics [metallography.com]

- 11. mgchemicals.com [mgchemicals.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. ossila.com [ossila.com]

- 14. struers.com [struers.com]

An In-depth Technical Guide to Ab Initio Calculations of LaB₆ Electronic Structure

Authored for: Researchers, Scientists, and Professionals in Materials Science

Lanthanum hexaboride (LaB₆) is a ceramic material renowned for its exceptional properties, including a low work function, high melting point, and excellent thermal and chemical stability. These characteristics make it a critical component in applications requiring high-electron emissivity, such as thermionic cathodes in electron microscopes and free-electron lasers.[1] A fundamental understanding of its electronic structure is paramount for optimizing its performance and exploring new applications. This guide provides a detailed overview of the ab initio computational approaches used to investigate the electronic properties of LaB₆, summarizing key findings and methodologies from recent literature.

Computational Methodologies

The electronic structure of LaB₆ has been extensively studied using first-principles (ab initio) calculations, primarily based on Density Functional Theory (DFT).[2][3] These methods solve the quantum mechanical equations governing the behavior of electrons in the material to predict its properties without empirical parameters. Various software packages and DFT implementations have been employed, each with specific formalisms.

Key Computational Approaches:

-

Plane-Wave Pseudopotential Method: This approach, implemented in codes like CASTEP and ABINIT, expands the electronic wave functions in a plane-wave basis set.[2][4][5] It simplifies the calculation by replacing the strong, rapidly varying potential near the atomic nuclei with a smoother, weaker pseudopotential.

-

Projector Augmented-Wave (PAW) Method: Used in the Vienna Ab initio Simulation Package (VASP), the PAW method is an all-electron method that combines the accuracy of augmented-plane-wave methods with the computational efficiency of pseudopotential methods.[3][6]

-

Korringa-Kohn-Rostoker (KKR) Method: The SPR-KKR package, which is based on the Dirac equation, fully accounts for relativistic effects and is particularly useful for interpreting photoemission spectra.[4][7]

The choice of exchange-correlation functional, which approximates the complex many-electron interactions, is crucial. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), particularly the Perdew–Burke–Ernzerhof (PBE) functional, are commonly used for LaB₆.[3][4]

Table 1: Summary of Ab Initio Computational Protocols for LaB₆

| Study/Software | Method | Exchange-Correlation Functional | Basis Set / Potential | Key Parameters | Calculated Properties |

|---|---|---|---|---|---|

| Hossain et al. (CASTEP) [2][5] | Plane-Wave Pseudopotential | GGA | Plane-wave basis set | Energy Cutoff: 330 eV; k-point mesh: 6x6x6 | Band Structure, Density of States (DOS), Mulliken Population |

| Souissi et al. (ABINIT) [4] | Density Functional Perturbation Theory (DFPT) | GGA-PBE | Norm-conserving pseudopotentials | Energy Cutoff: 45 Ha; k-point mesh: 12x12x12 (electrons), 4x4x4 (phonons) | Phonon Band Structure, Mean Displacements |

| Uijttewaal et al. [1][8][9] | (Not specified) | (Not specified) | (Not specified) | (Not specified) | Work Function, Surface Energy |

| Lee et al. (VASP) [3][6] | Projector Augmented-Wave (PAW) | GGA-PBE | PAW potentials | Slab thickness: ~12 Å with vacuum gap | Work Function of pristine, oxidized, and hBN/graphene-coated surfaces |

| Requist et al. (SPR-KKR) [4][7] | KKR Green's function method | LDA | Full potential | Based on Dirac equation (relativistic) | Bulk Electronic Structure, Photoemission Spectra |

Workflow for Ab Initio Calculations

The process of calculating the electronic structure of LaB₆ follows a systematic workflow. It begins with defining the fundamental crystal structure and proceeds through self-consistent calculations to derive various electronic properties. The diagram below illustrates a typical computational workflow.

Caption: A typical workflow for ab initio electronic structure calculations of LaB₆.

Calculated Electronic Properties

Band Structure and Density of States (DOS)

Ab initio calculations consistently show that LaB₆ is a metal, characterized by bands crossing the Fermi energy level (E_F).[2] The electronic structure near E_F is primarily determined by the hybridization of La 5d and B 2p states.[5]

-

Valence Bands: The lower valence bands, found well below E_F (e.g., around -15.0 eV), are composed of B 2s and 2p states with a minor contribution from La 6s states.[5][10] The upper valence region is dominated by B 2p orbitals hybridized with La 5d orbitals.[5]

-

Conduction Bands: The conduction bands that cross the Fermi level, giving LaB₆ its metallic character, arise from the strong hybridization between B 2p and La 5d states.[5] This hybridization is a key factor in its properties as a thermionic emitter.

-

Bonding: Analysis of the electronic structure reveals a combination of covalent, ionic, and metallic bonding within the LaB₆ crystal.[2] Covalent bonds exist within the B₆ octahedra and between adjacent octahedra, providing structural rigidity.[5]

Fermi Surface

The Fermi surface of LaB₆ consists of electron pockets centered at the X-points of the simple cubic Brillouin zone.[11] These pockets are often described as ellipsoids elongated along the Γ-M direction.[11] Experimental techniques like the de Haas-van Alphen effect and 2D-ACAR (Angular Correlation of Electron-Positron Annihilation Radiation) have confirmed this topology.[2][12][13] Calculations have reproduced these features with high accuracy, with results for the Fermi volume agreeing with experimental data to within 1%.[12]

Work Function

The work function (Φ) is a critical parameter for cathode materials. Ab initio calculations have been instrumental in understanding the anisotropy of the work function across different crystallographic surfaces of LaB₆. The calculated work function is highly sensitive to surface termination (i.e., whether the surface layer is La or B) and structural relaxation.[1]

Table 2: Calculated Work Functions (Φ) for Various LaB₆ Surfaces

| Surface | Termination | Φ (Unrelaxed) [eV] | Φ (Relaxed) [eV] | Reference |

|---|---|---|---|---|

| (001) | La | - | 2.07 | [1][8][9] |

| (001) | La | 2.45 | 2.27 | [1] |

| (001) | - | - | 2.20 | [3] |

| (110) | La/B | - | 3.69 | [1] |

| (111) | B | - | 3.23 | [1] |

| (001) with Ba monolayer | Ba on La | - | 1.43 | [1][8][9] |

| (001) with hBN coating | hBN | - | 1.87 |[3] |

Calculations show that the La-terminated (001) surface, after structural relaxation, possesses one of the lowest work functions among the pristine surfaces, with a value around 2.07 eV.[1][8][9] Furthermore, theoretical studies have explored methods to lower the work function further, such as by coating the surface with hexagonal boron nitride (hBN) or a monolayer of Barium (Ba), which can reduce the work function to as low as 1.87 eV and 1.43 eV, respectively.[1][3]

Logical Relationships in Electronic Structure Calculations

The various electronic properties derived from ab initio calculations are not independent but are logically interconnected. The foundational calculation of the system's total energy and ground-state electron density provides the basis from which all other properties, such as the band structure and work function, are determined.

Caption: Logical dependencies between calculated properties in ab initio studies.

Conclusion

Ab initio calculations, predominantly using DFT, have provided profound insights into the electronic structure of LaB₆. These computational studies have successfully elucidated the nature of its metallic behavior, the complex hybridization of La and B orbitals, the topology of its Fermi surface, and the critical surface-dependent nature of its work function.[1][2][11] The strong agreement between theoretical predictions and experimental measurements validates the use of these methods for understanding and engineering the properties of LaB₆ and other advanced materials.[2] Future computational work will likely focus on more complex phenomena, such as the effects of defects, temperature, and novel surface coatings, to further enhance the performance of LaB₆-based devices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. arxiv.org [arxiv.org]

- 8. Ab initio and work function and surface energy anisotropy of LaB6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 12. arxiv.org [arxiv.org]

- 13. Three-dimensional reconstruction of the Fermi surface of LaB6 [inis.iaea.org]

An In-depth Technical Guide to Work Function Measurement Techniques for Lanthanum Hexaboride (LaB₆) Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary experimental techniques used to measure the work function of Lanthanum Hexaboride (LaB₆) crystals. LaB₆ is a material of significant interest in various high-technology applications, including high-brightness electron emitters, due to its low work function and high thermal stability.[1] An accurate determination of its work function is crucial for optimizing the performance of devices that rely on its electron emission properties. This document details the methodologies of Thermionic Emission, Ultraviolet Photoelectron Spectroscopy (UPS), and Kelvin Probe Force Microscopy (KPFM), presenting experimental protocols, quantitative data, and workflow visualizations.

Core Concepts of Work Function

The work function (Φ) is a fundamental electronic property of a solid, defined as the minimum energy required to remove an electron from the Fermi level within the material to a point in the vacuum just outside the surface.[2] It is a surface-sensitive property that depends on factors such as crystal orientation, surface contamination, and stoichiometry. For LaB₆, which is prized for its electron emission characteristics, a lower work function is generally desirable as it facilitates the release of electrons.[3]

Quantitative Work Function Data for LaB₆

The work function of LaB₆ can vary significantly depending on the crystal face and the measurement technique employed. The following tables summarize reported work function values for single-crystal and polycrystalline LaB₆.

Table 1: Work Function of Single-Crystal LaB₆ by Crystal Orientation

| Crystal Orientation | Measurement Technique | Work Function (eV) | Richardson Constant (A/cm²K²) | Reference(s) |

| (100) | Thermionic Emission | 2.86 ± 0.03 | 82 | [4] |

| (100) | Thermionic Emission | 2.3 - 2.4 | - | [5] |

| (100) | Photoelectron Emission | ~2.3 | - | [6] |

| (110) | Thermionic Emission | 2.68 ± 0.03 | 57 | [4] |

| (110) | Photoelectron Emission | ~2.5 | - | [6] |

| (111) | Thermionic Emission | 3.4 ± 0.2 | 71 | [4] |

| (111) | Photoelectron Emission | ~3.3 | - | [6] |

Table 2: Work Function of Polycrystalline and Sintered LaB₆

| Material Form | Measurement Technique | Work Function (eV) | Richardson Constant (A/cm²K²) | Reference(s) |

| Hot-pressed porous rod | Thermionic Emission | 2.36 | 120 | [7] |

| Sintered (Molybdenum contaminated) | Thermionic Emission | ~2.7 | - | [7] |

| Polycrystalline | Thermionic Emission (Vacuum) | 2.67 | - | [8] |

| Polycrystalline (Plasma-exposed) | UPS | 3.3 - 3.86 (room temp.) | - | [8] |

Experimental Measurement Techniques

Thermionic Emission

Thermionic emission is a classic and widely used method for determining the work function of materials that can withstand high temperatures, such as LaB₆.[2] The technique is based on the Richardson-Dushman equation, which relates the emitted current density (J) to the temperature (T) and the work function (Φ) of the material.[3]

-

Sample Preparation:

-

A single crystal of LaB₆ of a specific orientation or a polycrystalline sample is machined into a suitable shape, often a small rod or disc.

-

The sample is mounted on a holder, typically made of a refractory metal like tantalum, which can be resistively heated.[9]

-

Thorough cleaning of the sample surface is critical. This is often achieved by heating the sample to a high temperature (e.g., 1700 K) in a high-vacuum environment to desorb contaminants like oxides.[9]

-

-

Apparatus Setup:

-

The sample (cathode) and a collector plate (anode) are placed in a diode configuration within an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ Torr) to prevent surface contamination and space charge effects.[4][7]

-

A guard ring may be used to ensure a uniform electric field between the cathode and anode.[10]

-

A variable power supply is used to heat the LaB₆ cathode to a range of desired temperatures.

-

The temperature of the emitting surface is measured accurately using an optical pyrometer, with corrections made for the material's emissivity.[11]

-

A high-voltage power supply is used to apply an accelerating potential between the cathode and anode to collect the emitted electrons.

-

-

Data Acquisition:

-

The cathode is heated to a stable temperature.

-

The emission current (I) is measured as a function of the applied anode voltage (V) to ensure operation in the temperature-limited regime (saturation current), where the current is independent of the applied voltage.

-

The saturation current is recorded for a series of stable temperatures.

-

-

Data Analysis (Richardson Plot):

-

The Richardson-Dushman equation is given by: J = ART²exp(-Φ/kBT) where J is the current density, AR is the Richardson constant, T is the absolute temperature, Φ is the work function, and kB is the Boltzmann constant.

-

To determine the work function, this equation is rearranged into a linear form: ln(J/T²) = ln(AR) - Φ/(kBT)

-

A graph of ln(J/T²) versus 1/T (a "Richardson plot") is plotted. The data should form a straight line.

-

The work function (Φ) is calculated from the slope of the line (slope = -Φ/kB).

-

The Richardson constant (AR) can be determined from the y-intercept.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful surface-sensitive technique that measures the kinetic energy distribution of photoelectrons emitted from a material's surface upon irradiation with ultraviolet photons.[3] From this distribution, the work function can be directly determined.[2]

-

Sample Preparation:

-

The LaB₆ crystal is mounted on a sample holder compatible with the UPS system.

-

The surface must be atomically clean. This is typically achieved in-situ within the UHV chamber by methods such as:

-

-

Apparatus Setup:

-

The experiment is conducted in a UHV chamber to maintain surface cleanliness.

-

A gas discharge lamp, typically using Helium, serves as the UV photon source (He I at 21.2 eV or He II at 40.8 eV).[3]

-

A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

-

The sample is electrically connected to the spectrometer. A negative bias voltage is often applied to the sample to help low-energy electrons overcome the spectrometer's work function and be detected.[13]

-

-

Energy Scale Calibration:

-

The spectrometer's energy scale is calibrated by measuring the Fermi level (EF) of a clean, noble metal standard (e.g., gold or silver) in electrical contact with the sample holder. The Fermi edge in the spectrum is set to a binding energy of 0 eV.[14]

-

-

Data Acquisition:

-

The clean LaB₆ surface is irradiated with UV photons.

-

The photoelectron energy distribution curve (EDC) is recorded by the electron analyzer. The spectrum typically shows a sharp cutoff at the low kinetic energy end, known as the secondary electron cutoff (SEC).

-

-

Data Analysis:

-

The work function (Φ) is determined from the width of the EDC using the following equation: Φ = hν - (EF - ESEC) where hν is the energy of the incident photons, EF is the kinetic energy corresponding to the Fermi level, and ESEC is the kinetic energy at the secondary electron cutoff.

-

Since EF is calibrated to a binding energy of 0 eV, the work function can be calculated by subtracting the binding energy of the secondary electron cutoff from the photon energy.[15]

-

Kelvin Probe Force Microscopy (KPFM)

KPFM is a non-contact scanning probe technique based on atomic force microscopy (AFM) that maps the local work function or surface potential of a sample with high spatial resolution.[5] It measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface.[16]

-

Sample and Tip Preparation:

-

The LaB₆ crystal is mounted on a conductive sample stage. The surface should be clean, though the technique can also be used to study the effects of adsorbates.

-

A conductive AFM tip (e.g., coated with PtIr or conductive diamond-like carbon) with a known, stable work function (Φtip) is used.[7]

-

-

Apparatus Setup:

-

The KPFM operates by scanning the tip over the sample surface. The measurement is typically performed in a "dual-pass" or "lift" mode.

-

First Pass (Topography): The AFM scans a line in tapping mode to acquire the surface topography.

-

Second Pass (KPFM): The tip is lifted to a constant height above the surface and re-scans the same line. This separation minimizes the influence of short-range van der Waals forces while remaining sensitive to long-range electrostatic forces.[4]

-

-

Data Acquisition (KPFM Pass):

-

An AC voltage (VACsin(ωt)) is applied to the tip, inducing an oscillating electrostatic force between the tip and the sample.

-

The magnitude of this oscillating force is proportional to the potential difference between the tip and the sample.

-

A DC bias voltage (VDC) is simultaneously applied to the tip and adjusted by a feedback loop.

-

The feedback loop works to nullify the oscillating electrostatic force. This null condition is achieved when the applied DC bias exactly cancels out the contact potential difference (VCPD) between the tip and the sample (VDC = VCPD).[16]

-

The system records the VDC required to null the force at each point along the scan line, creating a map of the VCPD.

-

-

Data Analysis:

-

The VCPD is related to the work functions of the sample (Φsample) and the tip (Φtip) by the equation: eVCPD = Φsample - Φtip

-

By mapping VCPD across the surface, a map of the relative work function of the LaB₆ crystal is obtained.

-

To obtain an absolute value for the work function of the LaB₆ sample, the work function of the AFM tip must be known or calibrated by measuring a reference sample with a well-known work function.

-

Conclusion

The selection of a work function measurement technique for LaB₆ crystals depends on the specific requirements of the investigation. Thermionic emission provides an effective work function at operational temperatures, which is highly relevant for emitter applications. UPS offers a direct and precise measurement of the electronic work function on atomically clean surfaces at or near room temperature. KPFM provides invaluable nanoscale mapping of work function variations, enabling the study of surface inhomogeneities, defects, and the influence of local crystal structure. By employing these techniques with rigorous experimental protocols, researchers can gain a detailed understanding of the surface electronic properties of LaB₆, paving the way for advancements in electron source technology and other related fields.

References

- 1. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 2. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

- 3. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. nanosurf.com [nanosurf.com]

- 5. Kelvin probe force microscope - Wikipedia [en.wikipedia.org]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. spectraresearch.com [spectraresearch.com]

- 8. electricrocket.org [electricrocket.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 15. rsl.eng.usf.edu [rsl.eng.usf.edu]

- 16. Kelvin Probe Force Microscopy (KPFM) - Fundamentals [attocube.com]

A Technical Guide to Solid-State Synthesis of High-Purity Lanthanum Hexaboride (LaB6) Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary solid-state synthesis routes for producing high-purity lanthanum hexaboride (LaB6) powder. LaB6 is a refractory ceramic material with a high melting point, low work function, and high electron emissivity, making it a critical component in applications such as hot cathodes, electron microscopes, and plasmonics. The synthesis methods discussed herein are carbothermal reduction, borothermal reduction, and mechanochemical synthesis, with a focus on experimental protocols, quantitative data, and reaction pathways.

Overview of Solid-State Synthesis Routes